PU-H71 (Zelavespib) is a synthetic, purine-scaffold molecule designed as a selective inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90) []. It is classified as a next-generation Hsp90 inhibitor with a unique preference for the tumor-enriched isoform of Hsp90 (teHsp90), which is primarily associated with oncogenic client proteins and abundant in cancer cells [, ]. PU-H71's selectivity for teHsp90 arises from its strong binding to the specific conformation of the ATP-binding domain of Hsp90 present in tumor cells []. This selective binding distinguishes PU-H71 from first-generation Hsp90 inhibitors, like geldanamycin analogues, which bind to both normal and tumor isoforms of Hsp90, leading to unwanted toxicity []. PU-H71 has demonstrated significant potential in preclinical studies across various cancers, including breast cancer [, ], lymphoma [, ], leukemia [, , , , , ], and myeloma [, ]. It has also shown efficacy against malaria by targeting Plasmodium falciparum Hsp90 (PfHsp90) [].
The synthesis of PU-H71 starts with commercially available 2,6-dichloropurine as the starting material []. The process involves a multi-step synthesis involving sequential substitution reactions to introduce the desired functional groups. The final product is purified using standard chromatographic techniques. A detailed description of the synthesis can be found in the reference publication [].
The synthesis of radiolabeled [124I]-PU-H71 starts with a Boc-protected stannane precursor of PU-H71 []. The precursor undergoes iododestannylation with [124I]-NaI using chloramine-T as an oxidant, followed by Boc deprotection with 6 N HCl. The final product is purified using High-Performance Liquid Chromatography (HPLC) with a reported yield of 55 ± 6% and high specific activity [].
PU-H71 is a purine analogue that structurally resembles adenosine triphosphate (ATP) []. This resemblance allows it to bind to the ATP-binding pocket of Hsp90, thus inhibiting its chaperone function. The chemical structure of PU-H71 includes a purine scaffold with various substitutions at different positions [].
The primary chemical reaction involving PU-H71 is its binding to the ATP-binding pocket of Hsp90 []. This binding event is non-covalent and is driven by various interactions like hydrogen bonds, π-π stacking, cation-π contacts, and hydrophobic interactions []. PU-H71 specifically binds to the conformation of Hsp90 found in epichaperomes, a tightly integrated network of chaperones and co-chaperones found in cancer cells []. This binding disrupts the epichaperome network, leading to the degradation of oncogenic client proteins and ultimately, cell death [, ].
PU-H71 exerts its anticancer effects through a multi-pronged approach, primarily through its selective inhibition of teHsp90 [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7